molecular formula C22H19FN2O4 B11083513 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11083513
M. Wt: 394.4 g/mol
InChI Key: JONPXIJNJRWSOR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The chromene moiety can also interact with different biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and chromene derivatives, such as:

Properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19FN2O4/c1-12-15(16-11-14(23)6-7-18(16)25-12)8-9-24-21(26)17-10-13-4-3-5-19(28-2)20(13)29-22(17)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26)

InChI Key

JONPXIJNJRWSOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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